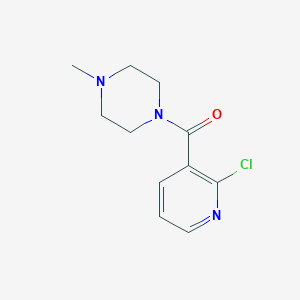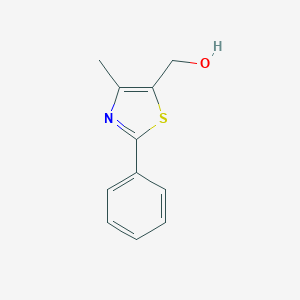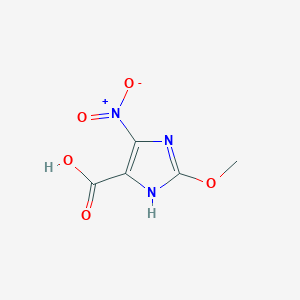
(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Pharmacology
Scientific Field
Pharmacology
Summary of Application
This compound has been studied for its potential anti-inflammatory and anti-nociceptive effects, which could be beneficial in the treatment of pain and inflammation.
Methods of Application
Experimental procedures involved the use of animal models to assess the anti-nociceptive activity through tests like the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. Anti-inflammatory activity was evaluated using paw oedema and pleurisy models induced by carrageenan .
Results
The compound, at varying doses (50, 100, or 200 mg/kg, p.o.), demonstrated a dose-dependent decrease in the number of writhings induced by acetic acid. A dose of 100 mg/kg, p.o., notably reduced paw licking time in the second phase of the formalin test and oedema formation in the paw oedema test. It also reduced cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleurisy test .
Application in Toxicology
Scientific Field
Toxicology
Summary of Application
The compound’s safety profile and acute oral systemic toxicity were assessed to determine its suitability for further pharmaceutical development.
Methods of Application
The acute oral systemic toxicity was evaluated in mice using the neutral red uptake (nru) assay, which is a cytotoxicity screening test .
Results
The compound was classified in the GHS category with an LD50 between 300 and 2000 mg/kg, indicating a moderate level of toxicity and suggesting that it can be considered for further drug development with caution regarding dosage .
Application in Neuropharmacology
Scientific Field
Neuropharmacology
Summary of Application
This compound is being explored for its potential effects on central nervous system disorders, particularly those involving neuroinflammation.
Methods of Application
Research includes synthesizing derivatives and testing their pharmacological activity in vitro and in vivo, focusing on neuroprotective and anti-inflammatory effects .
Results
One derivative, known as LQFM182, has shown promise in reducing neuroinflammation, which is a key factor in various central nervous system diseases .
Application in Chemical Synthesis of Amides
Scientific Field
Organic Chemistry
Summary of Application
The compound is used as a precursor in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are of interest for their potential biological activities .
Methods of Application
Reactions of 1-methylpiperazine with various acyl chlorides, including 4-chlorobenzoyl chloride, have been conducted to synthesize these amides .
Results
The synthesis has been successful, leading to a range of amides that are being further studied for their pharmacological properties .
Safety And Hazards
The safety data sheet for this compound provides information on its hazards and safety precautions . For example, if inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-13-10(9)12/h2-4H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTLIQOVHDGVAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358558 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
60597-69-5 |
Source


|
| Record name | (2-Chloro-3-pyridinyl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)